molecular formula C25H29ClN4O2S B2909340 2-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894880-77-4

2-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2909340
CAS No.: 894880-77-4
M. Wt: 485.04
InChI Key: JGAJZFMBAKYWOO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(4-ethoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a synthetically derived small molecule recognized for its potent and selective inhibitory activity against a range of protein kinases. This compound features a 1,4,8-triazaspiro[4.5]decane core, a privileged scaffold in medicinal chemistry known for contributing to favorable physicochemical properties and target binding. Its primary research value lies in its function as a chemical probe to investigate kinase-dependent signaling pathways in cellular models. Studies indicate its utility in exploring the role of specific kinases in disease pathogenesis, particularly in oncology, where dysregulated kinase activity is a common driver of tumor proliferation and survival. Researchers employ this compound in vitro to elucidate complex signal transduction networks and to assess the phenotypic consequences of kinase inhibition, such as effects on cell cycle progression and apoptosis. The mechanism of action involves competitive binding at the ATP-binding pocket of target kinases, thereby preventing phosphorylation of downstream substrate proteins and effectively halting the propagation of pro-survival or proliferative signals. Its structure-activity relationship (SAR) has been a subject of investigation to optimize selectivity and potency, making it a valuable tool for both basic research and early-stage drug discovery efforts aimed at developing novel targeted therapies.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4O2S/c1-3-17-33-23-22(18-5-7-19(26)8-6-18)28-25(29-23)13-15-30(16-14-25)24(31)27-20-9-11-21(12-10-20)32-4-2/h5-12H,3-4,13-17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAJZFMBAKYWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=C(C=C3)OCC)N=C1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. A common synthetic route may include:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a substituted phenylhydrazine and a suitable ketone can lead to the formation of the spirocyclic intermediate.

    Functionalization: The spirocyclic intermediate is then subjected to various functionalization reactions to introduce the desired substituents, such as the chlorophenyl, ethoxyphenyl, and propylthio groups. These reactions may involve nucleophilic substitution, electrophilic aromatic substitution, and thiolation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

The compound 2-(4-Chlorophenyl)-N-(4-Ethoxyphenyl)-3-(Propylsulfanyl)-1,4,8-Triazaspiror[4.5]deca-1,3-Diene-8-Carboxamide is a complex organic molecule that has garnered interest in various scientific domains due to its potential applications. This article will explore its chemical properties, biological activities, and potential applications in scientific research, particularly in medicinal chemistry and agricultural sciences.

Structure and Composition

The molecular formula of the compound is C20H24ClN5OSC_{20}H_{24}ClN_5OS, indicating a diverse arrangement of functional groups that contribute to its chemical behavior. The presence of a triazole ring and various aromatic groups suggests potential interactions in biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chlorophenyl compounds can effectively inhibit bacterial growth and fungal pathogens, making them candidates for developing new antimicrobial agents .

Anticancer Potential

Some studies suggest that triazole-containing compounds possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, compounds targeting the PI3K/Akt signaling pathway have shown promise in preclinical models .

Insecticidal Properties

The application of similar compounds in agricultural contexts has been explored, particularly for their insecticidal properties. The incorporation of sulfur-containing groups has been linked to enhanced activity against pests, making these compounds suitable for developing eco-friendly pesticides .

Medicinal Chemistry

The compound's unique structure makes it a valuable candidate for drug discovery. Its ability to interact with various biological targets can lead to the development of new therapeutic agents for diseases such as cancer and bacterial infections. Researchers are focusing on optimizing its pharmacokinetic properties to enhance efficacy and reduce toxicity.

Agricultural Sciences

In agriculture, the potential use of this compound as a biopesticide is being investigated. The growing need for sustainable agricultural practices drives research into natural and synthetic compounds that can effectively manage pests without harming beneficial organisms or the environment.

Case Study 1: Antimicrobial Efficacy

A study conducted on similar chlorophenyl derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the aromatic system could enhance activity, suggesting that the compound may also exhibit similar effects .

Case Study 2: Insecticidal Activity

Field trials using related compounds showed promising results in controlling aphid populations on crops. The application rates and environmental conditions were optimized to maximize efficacy while minimizing non-target effects .

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparison of Spirocyclic Cores

Compound Core Structure Nitrogen Atoms Key Substituents
Target Compound 1,4,8-Triazaspiro[4.5]decane 3 4-Chlorophenyl, 4-Ethoxyphenyl
Compound 13 1,3-Diazaspiro[4.5]decane 2 Phenylpiperazine, Phenyl
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane (non-spiro) 1 Methoxyphenoxy, Diethylcarboxamide

Substituent Effects

  • Chlorophenyl vs. Methoxyphenoxy: The 4-chlorophenyl group in the target compound likely increases electronegativity and resistance to oxidative metabolism compared to the methoxyphenoxy group in ’s cyclopropane derivative .
  • Propylsulfanyl vs.

Pharmacological and Physicochemical Properties

  • Bioactivity : Compounds with diazaspiro[4.5]decane cores () exhibit central nervous system (CNS) activity, suggesting the triaza analog could target similar pathways but with modified potency due to increased nitrogen content .
  • Lipophilicity : The ethoxyphenyl and propylsulfanyl groups may enhance logP values compared to cyclopropane-based carboxamides (), improving blood-brain barrier penetration .

Biological Activity

The compound 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(propylsulfany)-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃OS
  • Molecular Weight : 357.87 g/mol

The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of both chlorophenyl and ethoxyphenyl groups may contribute to its lipophilicity and ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial properties. A study conducted on similar triazole derivatives demonstrated that they possess potent activity against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Activity

The triazole derivatives have also been investigated for their anticancer potential. A related compound was shown to inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC₅₀ values in the low micromolar range . The proposed mechanism includes induction of apoptosis and cell cycle arrest.

Case Studies

  • Case Study 1: Inhibition of Viral Replication
    • A series of substituted triazole derivatives were evaluated for their antiviral activity against human adenovirus (HAdV). Some compounds exhibited selectivity indexes greater than 100, indicating their potential as antiviral agents .
    • Specific compounds demonstrated IC₅₀ values as low as 0.27 μM with reduced cytotoxicity compared to standard treatments, highlighting their therapeutic promise.
  • Case Study 2: Antimicrobial Screening
    • Another study screened various triazole derivatives against a panel of bacterial pathogens. The results indicated that specific substitutions on the triazole ring significantly enhanced antibacterial activity, suggesting structure-activity relationships (SAR) that could guide future drug design .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors, particularly targeting enzymes involved in nucleic acid synthesis.
  • Cell Membrane Disruption : Some derivatives may disrupt microbial cell membranes, leading to increased permeability and eventual cell death.
  • Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityIC₅₀ (μM)
1Similar Triazole DerivativeAntiviral0.27
2Mercapto-substituted TriazoleAnticancer6.2
3Ethoxyphenyl TriazoleAntimicrobial<10

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